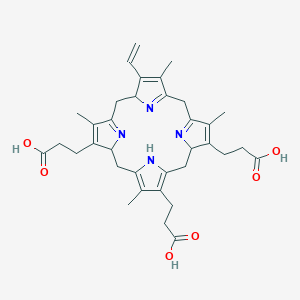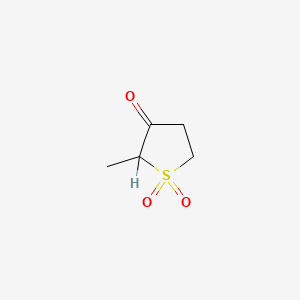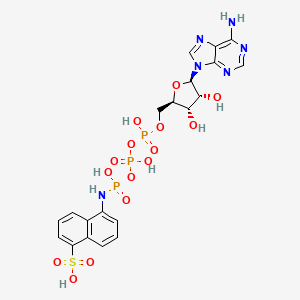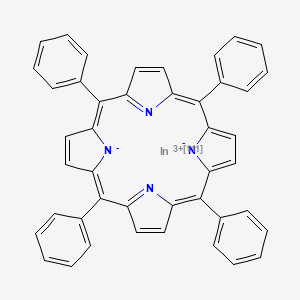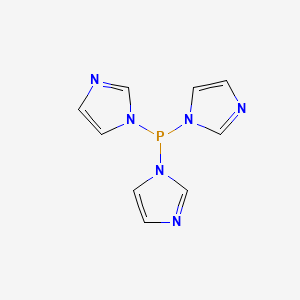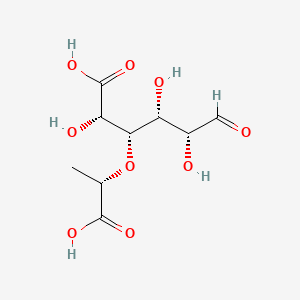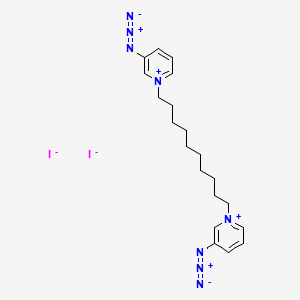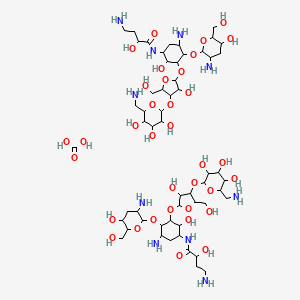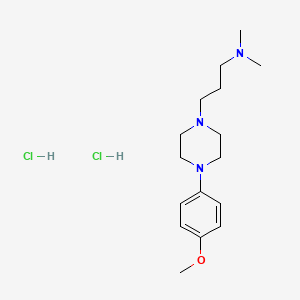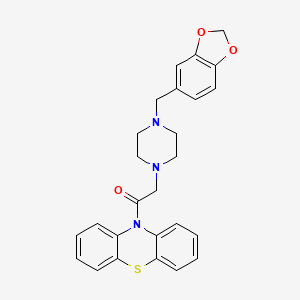
芬维林
概述
描述
芬维林是一种基于吩噻嗪的解痉药,主要用于治疗肠易激综合征。 它通过抑制钙通道发挥作用,从而导致胃肠道平滑肌松弛 .
科学研究应用
芬维林具有广泛的科学研究应用:
化学: 用作研究吩噻嗪衍生物及其化学性质的模型化合物。
生物学: 研究其对平滑肌细胞和钙通道调节的影响。
医学: 主要用于治疗肠易激综合征和其他胃肠道疾病。
工业: 用于开发新的解痉药和制剂
作用机制
芬维林通过调节肌细胞膜上的钙梯度发挥作用。 它调节细胞外钙的流入和/或细胞内钙库的释放,从而导致胃肠道平滑肌松弛 . 这种机制类似于传统的钙通道阻滞剂,但芬维林专门针对胃肠道平滑肌 .
安全和危害
未来方向
生化分析
Biochemical Properties
Fenoverine plays a crucial role in biochemical reactions by inhibiting calcium channels. This inhibition prevents the rapid influx of calcium ions through voltage-dependent channels and the release of calcium from intracellular storage sites . Fenoverine interacts with various enzymes and proteins, including those involved in calcium transport and signaling pathways. The nature of these interactions is primarily inhibitory, as Fenoverine blocks the activity of calcium channels, thereby reducing muscle contractions in the gastrointestinal tract .
Cellular Effects
Fenoverine exerts significant effects on various cell types and cellular processes. In smooth muscle cells of the gastrointestinal tract, Fenoverine reduces muscle contractions by inhibiting calcium influx . This leads to a decrease in spasms and pain associated with irritable bowel syndrome. Fenoverine also influences cell signaling pathways by modulating calcium-dependent processes, which can affect gene expression and cellular metabolism . Additionally, Fenoverine has been reported to cause rhabdomyolysis, a condition characterized by the breakdown of muscle tissue .
Molecular Mechanism
The molecular mechanism of Fenoverine involves the inhibition of calcium channels, which prevents the rapid influx of calcium ions into cells . This inhibition occurs at significant sites in the calcium transport system, including voltage-dependent channels and intracellular storage sites . By blocking calcium entry, Fenoverine reduces muscle contractions and alleviates spasms in the gastrointestinal tract. Fenoverine does not act as an antianginal agent, as its effects are specific to the smooth muscles of the gastrointestinal system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fenoverine have been observed to change over time. Fenoverine is known to be stable under standard laboratory conditions, but its long-term effects on cellular function have been studied extensively. In vitro studies have shown that prolonged exposure to Fenoverine can lead to a sustained reduction in muscle contractions .
Dosage Effects in Animal Models
The effects of Fenoverine vary with different dosages in animal models. At therapeutic doses, Fenoverine effectively reduces muscle contractions and alleviates symptoms of irritable bowel syndrome . At higher doses, Fenoverine can cause toxic effects, including rhabdomyolysis and other adverse reactions . Threshold effects have been observed, where the therapeutic benefits of Fenoverine are achieved at specific dosage levels, beyond which toxic effects become more pronounced .
Metabolic Pathways
Fenoverine is involved in various metabolic pathways, primarily related to calcium transport and signaling . It interacts with enzymes and cofactors involved in calcium metabolism, leading to changes in metabolic flux and metabolite levels . Fenoverine’s inhibition of calcium channels affects the overall metabolic balance within cells, particularly in smooth muscle cells of the gastrointestinal tract .
Transport and Distribution
Fenoverine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, Fenoverine accumulates in specific compartments, particularly in smooth muscle cells of the gastrointestinal tract . This targeted distribution enhances its therapeutic effects while minimizing systemic exposure .
Subcellular Localization
The subcellular localization of Fenoverine is primarily within the smooth muscle cells of the gastrointestinal tract . It is directed to specific compartments through targeting signals and post-translational modifications . Fenoverine’s activity and function are influenced by its localization, as it exerts its effects by inhibiting calcium channels within these cells . This targeted localization ensures that Fenoverine effectively reduces muscle contractions and alleviates spasms in the gastrointestinal system .
准备方法
合成路线和反应条件
芬维林可以通过一个多步合成过程合成,该过程涉及吩噻嗪与哌嗪衍生物的反应。主要步骤包括:
吩噻嗪核的形成: 这涉及二苯胺与硫的环化。
哌嗪环的连接: 在合适的催化剂和溶剂的存在下,吩噻嗪核与哌嗪衍生物反应。
工业生产方法
芬维林的工业生产通常涉及使用上述合成路线的大规模合成。 该工艺针对产率和纯度进行了优化,并采用严格的质量控制措施以确保最终产品符合医药标准 .
化学反应分析
反应类型
芬维林经历了几种类型的化学反应,包括:
氧化: 芬维林易于氧化降解,形成N-氧化物、羟基衍生物和亚砜等产物.
还原: 还原反应可以修饰吩噻嗪核,影响其药理性质。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤化剂和亲核试剂通常用于取代反应.
主要形成的产物
氧化: N-氧化物、羟基衍生物、亚砜。
还原: 还原的吩噻嗪衍生物。
取代: 各种取代的吩噻嗪和哌嗪衍生物.
相似化合物的比较
类似化合物
二环胺: 另一种用于胃肠道疾病的解痉药。
东莨菪碱: 用于治疗晕动病和胃肠道痉挛。
美贝维林: 一种用于缓解肠易激综合征症状的肌肉松弛剂
芬维林的独特性
芬维林的独特性在于它专门针对胃肠道平滑肌,而不影响冠状血管,这与传统的钙通道阻滞剂不同。 这种特异性使其在治疗胃肠道疾病方面特别有效,且心血管副作用最小 .
属性
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c30-26(29-20-5-1-3-7-24(20)33-25-8-4-2-6-21(25)29)17-28-13-11-27(12-14-28)16-19-9-10-22-23(15-19)32-18-31-22/h1-10,15H,11-14,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAJTZKNDCEGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046296 | |
| Record name | Fenoverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37561-27-6 | |
| Record name | Fenoverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37561-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoverine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037561276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13042 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenoverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenoverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N274ZQ6PZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Fenoverine?
A1: Fenoverine acts as a smooth muscle synchronizer by modulating the intracellular influx of calcium ions (Ca2+). [, ] It primarily targets calcium channels in smooth muscle cells, inhibiting both fast and slow Ca2+ currents in a concentration-dependent manner. [, ] This interference with calcium flow leads to a reduction in smooth muscle contractions.
Q2: How does Fenoverine affect the excitatory junction potential (EJP) in intestinal smooth muscle?
A2: Research indicates that Fenoverine reduces the EJP in intestinal smooth muscle by stimulating parasympathetic efferent fibers without affecting the inhibitory junction potential (IJP). [] This effect persists even in the presence of atropine, suggesting a mechanism independent of muscarinic receptor antagonism. []
Q3: What is the molecular formula and weight of Fenoverine?
A3: Unfortunately, the provided research abstracts do not disclose the molecular formula or weight of Fenoverine. To obtain this information, please refer to chemical databases or the drug's monograph.
Q4: What is known about the stability of Fenoverine in different conditions?
A5: One study assessed the stability of Fenoverine capsules under various temperatures. [] Results showed that Fenoverine did not exhibit significant decomposition at 4°C, 45°C, 55°C, and 65°C for three months. [] This suggests good stability under a range of storage conditions.
Q5: Have any specific formulation strategies been investigated to improve the delivery or stability of Fenoverine?
A5: Yes, several studies explore different formulation strategies for Fenoverine:
Q6: What in vitro models have been used to study the effects of Fenoverine?
A6: Several in vitro models have been employed to investigate Fenoverine's mechanism of action:
Q7: What is the evidence for the efficacy of Fenoverine in treating gastrointestinal spasmodic conditions?
A7: Several clinical studies provide evidence for the efficacy of Fenoverine in managing gastrointestinal spasmodic conditions:
Q8: Are there any reported safety concerns associated with Fenoverine use?
A8: While generally well-tolerated, Fenoverine has been associated with rare but potentially serious adverse effects:
Q9: What analytical methods have been employed to quantify Fenoverine in various matrices?
A9: Several analytical techniques have been used to determine Fenoverine concentrations:
Q10: Were the analytical methods used to quantify Fenoverine validated?
A12: Yes, the HPLC and other analytical methods developed for Fenoverine quantification have undergone validation procedures to ensure their accuracy, precision, specificity, and suitability for their intended purpose. [, , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


